
3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C30H32ClN5O3S and its molecular weight is 578.13. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has explored the antimicrobial properties of related compounds. For instance, Patel and Patel (2010) synthesized compounds related to the quinazoline derivative, examining their antifungal and antibacterial activities (Patel & Patel, 2010). Similarly, Desai, Dodiya, and Shihora (2011) explored the antibacterial and antifungal effects of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which share structural similarities with the query compound (Desai, Dodiya, & Shihora, 2011).
Potential Analgesic and Anti-inflammatory Properties
Some compounds structurally related to the quinazoline derivative have been studied for their analgesic and anti-inflammatory properties. For instance, compounds synthesized by Abu‐Hashem et al. (2020) showed significant COX-2 inhibitory activity, suggesting potential use as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Research in Pharmacokinetics and Synthesis Processes
The study of related compounds also includes research focused on their pharmacokinetics and synthesis processes. For example, Cann et al. (2012) developed an economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the practical aspects of chemical synthesis in pharmacological research (Cann et al., 2012).
Propriétés
Numéro CAS |
422283-48-5 |
|---|---|
Nom du produit |
3-(4-chlorobenzyl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C30H32ClN5O3S |
Poids moléculaire |
578.13 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C30H32ClN5O3S/c1-39-25-10-8-24(9-11-25)35-17-15-34(16-18-35)14-2-13-32-28(37)22-5-12-26-27(19-22)33-30(40)36(29(26)38)20-21-3-6-23(31)7-4-21/h3-12,19H,2,13-18,20H2,1H3,(H,32,37)(H,33,40) |
Clé InChI |
YUKZUFQYVUPZJN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
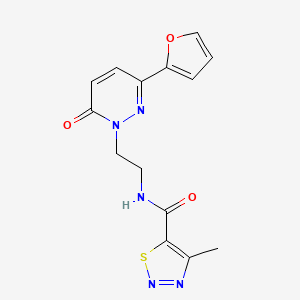
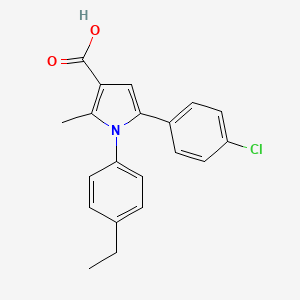
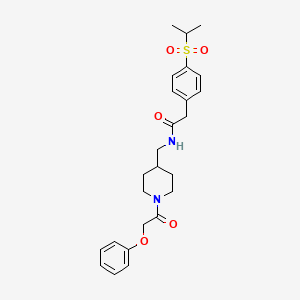
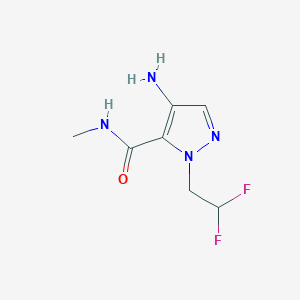
![11-Acetyl-4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2377209.png)
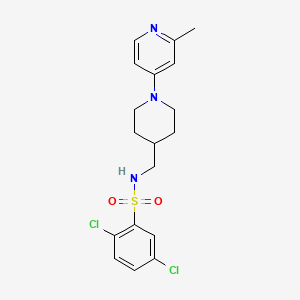

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)
![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

